4-Bromo-2-phenylquinolin-3-ol
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Overview
Description
4-Bromo-2-phenylquinolin-3-ol is an organic compound with the molecular formula C15H10BrNO. It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities. This compound features a quinoline core substituted with a bromine atom at the 4-position and a phenyl group at the 2-position, along with a hydroxyl group at the 3-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-phenylquinolin-3-ol can be achieved through various methods, including classical and modern synthetic approaches. One common method involves the Friedländer synthesis, which typically uses 2-aminobenzophenone and 4-bromoacetophenone as starting materials. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent like ethanol. The mixture is heated under reflux conditions to facilitate cyclization and formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions, such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. Green chemistry approaches, including solvent-free reactions and the use of recyclable catalysts, are also explored to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-phenylquinolin-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 3-position can be oxidized to form a quinone derivative.
Reduction: The bromine atom can be reduced to a hydrogen atom, yielding 2-phenylquinolin-3-ol.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or palladium on carbon (Pd/C) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or thiourea under mild conditions.
Major Products:
Oxidation: Quinone derivatives.
Reduction: 2-Phenylquinolin-3-ol.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Bromo-2-phenylquinolin-3-ol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex quinoline derivatives.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active compounds.
Medicine: Research explores its potential as an anticancer, antimicrobial, and anti-inflammatory agent.
Industry: It is used in the development of dyes, pigments, and materials with specific electronic properties
Mechanism of Action
The mechanism of action of 4-Bromo-2-phenylquinolin-3-ol involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites or interfere with receptor-ligand interactions. The compound’s bromine and hydroxyl groups play crucial roles in its binding affinity and specificity. Pathways involved may include inhibition of DNA synthesis or disruption of cellular signaling processes .
Comparison with Similar Compounds
2-Phenylquinolin-3-ol: Lacks the bromine atom, resulting in different reactivity and biological activity.
4-Chloro-2-phenylquinolin-3-ol: Substituted with chlorine instead of bromine, which affects its chemical properties and applications.
4-Bromo-2-methylquinolin-3-ol: Contains a methyl group instead of a phenyl group, altering its steric and electronic characteristics.
Uniqueness: 4-Bromo-2-phenylquinolin-3-ol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of the bromine atom enhances its potential as a versatile intermediate in organic synthesis and its efficacy in various research applications .
Properties
IUPAC Name |
4-bromo-2-phenylquinolin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10BrNO/c16-13-11-8-4-5-9-12(11)17-14(15(13)18)10-6-2-1-3-7-10/h1-9,18H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOZPGKLZYWHFQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10BrNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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